"N-(4-methyl-2,6-dinitrophenyl)acetamide" chemical properties
"N-(4-methyl-2,6-dinitrophenyl)acetamide" chemical properties
An In-Depth Technical Guide to the Chemical Properties of N-(4-methyl-2,6-dinitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-(4-methyl-2,6-dinitrophenyl)acetamide. As a nitroaromatic compound, it holds potential as a versatile intermediate in synthetic chemistry, particularly in the development of novel materials and pharmaceutical agents. This document is intended for researchers and professionals in the chemical and biomedical sciences, offering detailed protocols and expert insights into the handling and application of this compound. We will delve into its physicochemical characteristics, a robust synthesis protocol, in-depth spectroscopic analysis, and essential safety considerations.
Introduction and Molecular Overview
N-(4-methyl-2,6-dinitrophenyl)acetamide belongs to the class of N-aryl acetamides, characterized by an acetamido group (-NHCOCH₃) attached to a dinitrated toluene scaffold. The presence of two electron-withdrawing nitro groups on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity. The strategic placement of the methyl group and the nitro substituents creates a unique chemical entity with potential applications as a synthetic building block, a hapten for immunological studies, or a scaffold for medicinal chemistry exploration. Understanding its fundamental properties is crucial for its effective utilization in research and development.
Molecular Structure
The chemical structure of N-(4-methyl-2,6-dinitrophenyl)acetamide is presented below. The molecule's geometry and electronic distribution are key to its reactivity. The nitro groups are expected to be slightly twisted out of the plane of the benzene ring.
Caption: Chemical structure of N-(4-methyl-2,6-dinitrophenyl)acetamide.
Physicochemical Properties
A summary of the key physicochemical properties of N-(4-methyl-2,6-dinitrophenyl)acetamide is provided in the table below. These properties are essential for designing experimental conditions, including solvent selection for reactions and purification.
| Property | Value | Source/Method |
| IUPAC Name | N-(4-methyl-2,6-dinitrophenyl)acetamide | --- |
| Molecular Formula | C₉H₉N₃O₅ | Calculated |
| Molecular Weight | 239.18 g/mol | Calculated |
| Appearance | Expected to be a yellow crystalline solid | Analogy to related compounds |
| Melting Point | Not available; expected to be >150 °C | Prediction |
| Solubility | Expected to be soluble in acetone, ethyl acetate, and DMSO; sparingly soluble in alcohols; insoluble in water. | Analogy to related compounds |
Synthesis and Purification
The most direct and efficient synthesis of N-(4-methyl-2,6-dinitrophenyl)acetamide is through the N-acetylation of 4-methyl-2,6-dinitroaniline. This reaction is a standard transformation in organic chemistry.
Synthesis Pathway
Caption: Workflow for the synthesis of N-(4-methyl-2,6-dinitrophenyl)acetamide.
Detailed Experimental Protocol
This protocol is based on established methods for the acetylation of nitroanilines.[1][2]
Materials:
-
4-methyl-2,6-dinitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2,6-dinitroaniline (e.g., 5.0 g, 1 equivalent) in glacial acetic acid (e.g., 25 mL). Stir the mixture until the aniline is fully dissolved. Gentle warming may be required.
-
Acetylation: To the stirred solution, add acetic anhydride (1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed. Maintain the temperature below 40 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).
-
Product Isolation: Pour the reaction mixture slowly into a beaker containing ice-cold water (e.g., 200 mL) with vigorous stirring. A yellow precipitate of the product should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure N-(4-methyl-2,6-dinitrophenyl)acetamide. Dry the purified product in a vacuum oven.
Rationale for Experimental Choices:
-
Solvent: Glacial acetic acid is an excellent solvent for both the starting aniline and the product, and it is compatible with the acetic anhydride reagent.
-
Reagent: Acetic anhydride is a highly effective and readily available acetylating agent. An excess is used to ensure complete conversion of the starting material.
-
Temperature Control: The reaction is typically run at room temperature to avoid potential side reactions. The dropwise addition of acetic anhydride helps to control the initial exotherm.
-
Work-up: Precipitation in ice water is a standard method for isolating water-insoluble organic products from acidic reaction mixtures.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Below are the predicted key spectroscopic features.
¹H and ¹³C NMR Spectroscopy
The predicted NMR data is based on the analysis of a closely related compound, N-(4-Methyl-2-nitrophenyl)acetamide, and established principles of NMR spectroscopy.[2][3][4]
¹H NMR (Predicted, 400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 - 10.2 | Singlet (broad) | 1H | N-H |
| ~8.2 - 8.4 | Singlet | 2H | Aromatic C-H |
| ~2.4 | Singlet | 3H | Ar-CH ₃ |
| ~2.2 | Singlet | 3H | CO-CH ₃ |
¹³C NMR (Predicted, 100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C =O |
| ~148 | C -NO₂ |
| ~138 | C -NH |
| ~135 | C -CH₃ |
| ~125 | Aromatic C -H |
| ~25 | CO-C H₃ |
| ~21 | Ar-C H₃ |
Interpretation:
-
The downfield shift of the aromatic protons is due to the strong electron-withdrawing effect of the two nitro groups.
-
The N-H proton is expected to be a broad singlet and may exchange with D₂O.
-
The two aromatic protons are chemically equivalent due to the symmetry of the molecule, resulting in a single peak.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the amide and nitro functional groups.[5][6][7]
Predicted Key IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3200 | Medium | N-H stretch |
| ~1700 - 1660 | Strong | C=O stretch (Amide I band) |
| ~1550 - 1500 | Strong | Asymmetric NO₂ stretch |
| ~1360 - 1330 | Strong | Symmetric NO₂ stretch |
| ~1580 - 1540 | Medium | N-H bend (Amide II band) |
Interpretation:
-
The position of the N-H and C=O stretching bands can be influenced by hydrogen bonding in the solid state.[6]
-
The two strong bands for the nitro group stretches are highly characteristic and a key indicator of the presence of these groups.[6][7]
Reactivity and Potential Applications
The chemical reactivity of N-(4-methyl-2,6-dinitrophenyl)acetamide is dominated by the dinitrophenyl ring and the amide functionality.
-
Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring is activated towards nucleophilic aromatic substitution, where a strong nucleophile could potentially displace one of the nitro groups, although this would require harsh conditions.
-
Reduction of Nitro Groups: The nitro groups can be selectively or fully reduced to amino groups using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This would provide access to di- or tri-amino toluene derivatives, which are valuable precursors for dyes, polymers, and heterocyclic compounds.
-
Amide Hydrolysis: The acetamide group can be hydrolyzed back to the parent aniline under acidic or basic conditions.[8]
The compound's structure suggests several potential applications:
-
Intermediate in Organic Synthesis: As a building block for more complex molecules.
-
Precursor for Energetic Materials: Although likely stable, related polynitro aromatics are used in explosives.[9]
-
Pharmacological Scaffold: The dinitrophenyl moiety is a known hapten and has been used in immunological research. The overall structure could be a starting point for the design of novel bioactive compounds.
Safety and Handling
Hazard Identification:
-
Based on data for the related compound N-(2,4-dinitrophenyl)acetamide, this substance should be considered harmful if swallowed.[10]
-
It may also be harmful to aquatic life with long-lasting effects.[10]
-
Nitroaromatic compounds are often toxic and can be skin irritants.
Recommended Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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-
N-(4-Methoxy-2-nitrophenyl)acetamide - PMC. (n.d.). PubMed Central. [Link]
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Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. (n.d.). Sciencemadness.org. [Link]
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(PDF) N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. (2020). ResearchGate. [Link]
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Preparation of N-methyl-2,4-dinitroaniline. (n.d.). PrepChem.com. [Link]
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Spectroscopic, Structural and Molecular Docking Studies on N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl) Imidazo[1,2-a]pyridin-3-yl] Acetamide. (n.d.). Physical Chemistry Research. [Link]
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Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (n.d.). The Royal Society of Chemistry. [Link]
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Acetamide, N-(2,4-dinitrophenyl)-. (n.d.). PubChem. [Link]
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(PDF) 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3). (2003). ResearchGate. [Link]
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Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. [Link]
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INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]
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Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides, 2,6-X. (n.d.). ResearchGate. [Link]
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How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? (2018). Quora. [Link]
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N-(2,3-dinitrophenyl)acetamide. (n.d.). EPA. [Link]
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2,4-dinitroaniline. (n.d.). Organic Syntheses Procedure. [Link]
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Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides, 2,6-X2C6H3NHCOCH3 – IXi and 2,4,6-X3C6H2NHCOCH3 – IXi (X = Cl or CH3 and I = 0, 1, 2 or 3). (2004). ResearchGate. [Link]
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(PDF) N-(2,6-Dimethylphenyl)acetamide. (2007). ResearchGate. [Link]
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Chemical Properties of Acetamide, N,N-diphenyl- (CAS 519-87-9). (n.d.). Cheméo. [Link]
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1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
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24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
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N-(4-Ethoxy-3-nitrophenyl)acetamide. (n.d.). Chemsrc. [Link]
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Acetamide, N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(dimethylamino)-4-methoxyphenyl]-. (n.d.). US EPA. [Link]
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Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online. [Link]
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The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide 1... (n.d.). ResearchGate. [Link]
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